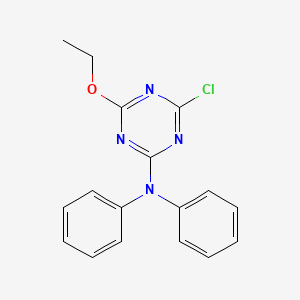![molecular formula C22H21N3O5 B6003753 1-(5-methoxy-2-furoyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide](/img/structure/B6003753.png)
1-(5-methoxy-2-furoyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-methoxy-2-furoyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide, also known as MFP, is a proline derivative that has been extensively studied in scientific research due to its potential applications in the fields of medicine and biochemistry. This compound has been found to possess a range of biochemical and physiological effects that make it a promising candidate for further investigation.
Wirkmechanismus
The mechanism of action of 1-(5-methoxy-2-furoyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide involves its ability to bind to a specific site on enzymes and proteins, altering their function and activity. This binding occurs through the formation of hydrogen bonds and other interactions between 1-(5-methoxy-2-furoyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide and the target molecule.
Biochemical and Physiological Effects:
1-(5-methoxy-2-furoyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide has been found to have a range of biochemical and physiological effects, including the ability to inhibit certain enzymes and proteins, and to modulate the activity of certain neurotransmitters. These effects make 1-(5-methoxy-2-furoyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide a promising candidate for further investigation in the fields of medicine and biochemistry.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(5-methoxy-2-furoyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide in lab experiments include its ability to selectively bind to certain enzymes and proteins, allowing researchers to study their function and potential therapeutic applications. However, the limitations of using 1-(5-methoxy-2-furoyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide include its potential toxicity and the need for further investigation into its safety and efficacy.
Zukünftige Richtungen
There are many potential future directions for research involving 1-(5-methoxy-2-furoyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide, including the development of new therapeutic agents based on its structure and function, and the investigation of its potential applications in the fields of drug discovery and biochemistry. Additionally, further research is needed to better understand the safety and efficacy of 1-(5-methoxy-2-furoyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide, and to identify any potential side effects or toxicity.
Synthesemethoden
The synthesis of 1-(5-methoxy-2-furoyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide involves a multi-step process that begins with the reaction of 2-(3-pyridinyloxy)aniline with 5-methoxy-2-furoic acid to form an intermediate product. This intermediate is then reacted with proline in the presence of a coupling agent to produce the final product, 1-(5-methoxy-2-furoyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide.
Wissenschaftliche Forschungsanwendungen
1-(5-methoxy-2-furoyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide has been studied extensively for its potential applications in the fields of medicine and biochemistry. One of the most promising areas of research involves the use of 1-(5-methoxy-2-furoyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide as a tool for studying the mechanism of action of certain enzymes and proteins. 1-(5-methoxy-2-furoyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide has been shown to bind to a specific site on these molecules, allowing researchers to better understand their function and potential therapeutic applications.
Eigenschaften
IUPAC Name |
1-(5-methoxyfuran-2-carbonyl)-N-(2-pyridin-3-yloxyphenyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O5/c1-28-20-11-10-19(30-20)22(27)25-13-5-8-17(25)21(26)24-16-7-2-3-9-18(16)29-15-6-4-12-23-14-15/h2-4,6-7,9-12,14,17H,5,8,13H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXMVWGHACSHQAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(O1)C(=O)N2CCCC2C(=O)NC3=CC=CC=C3OC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2,5-difluorophenyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B6003672.png)
![N-allyl-N'-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}urea](/img/structure/B6003678.png)
![1-isobutyl-4-(1-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}-3-pyrrolidinyl)piperidine](/img/structure/B6003694.png)
![N-(3-cyclopentylpropyl)-2-{1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-oxo-2-piperazinyl}acetamide](/img/structure/B6003695.png)
![(3-(4-fluorobenzyl)-1-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-3-piperidinyl)methanol](/img/structure/B6003705.png)
![1-{[1-(2-methylbenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-[2-(2-methyl-1H-imidazol-1-yl)ethyl]piperidine](/img/structure/B6003718.png)
![2-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol](/img/structure/B6003726.png)
![[1-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-3-(3-methoxybenzyl)-3-piperidinyl]methanol](/img/structure/B6003731.png)


![3-(3,4-dimethoxyphenyl)-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B6003742.png)
![ethyl 1-{[(3-ethoxy-3-oxopropyl)amino]carbonyl}-4-(3-phenylpropyl)-4-piperidinecarboxylate](/img/structure/B6003746.png)
![(1-{[3-(4-cyclohexylphenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-4-piperidinyl)(3-pyridinyl)methanol](/img/structure/B6003749.png)
![4-(3-ethoxy-4-hydroxyphenyl)-3-methyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B6003766.png)